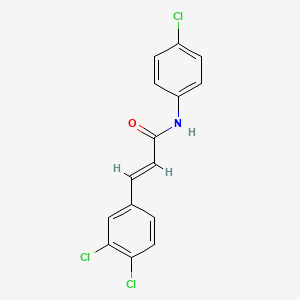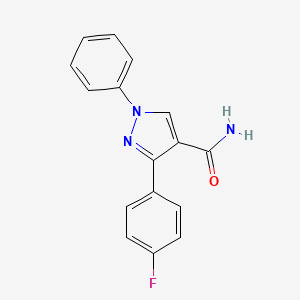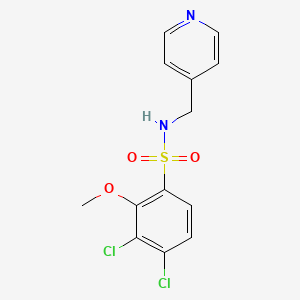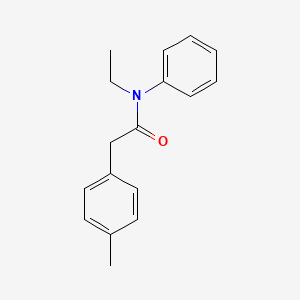![molecular formula C17H13N3O2S B5833468 N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2007 by a team of researchers at the University of California, San Francisco, led by Dr. Kevan Shokat. Since then, TPN-171 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide inhibits the activity of several kinases, including Akt and PDK1, by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their substrates, which in turn inhibits cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the activity of mTOR, a downstream target of Akt, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and survival in several cancer cell lines, suggesting that it may have potential as an anti-cancer agent. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to inhibit the growth of several bacterial strains, suggesting that it may have potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its high potency and selectivity. It has been shown to inhibit the activity of several kinases at low concentrations, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine whether N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is effective in vivo and whether it has any toxic effects. Another area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans. Finally, further studies are needed to determine the potential of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide as an antibacterial agent and to identify the mechanisms underlying its antibacterial activity.
Conclusion:
In conclusion, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to have potential as an anti-cancer agent, a treatment for type 2 diabetes, and an antibacterial agent. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans and to identify the mechanisms underlying its various effects.
Méthodes De Synthèse
The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of 3-(2-thienylcarbonyl)aniline, which is then reacted with nicotinoyl chloride to yield the final product, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a complex process that requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as an anti-cancer agent. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes.
Propriétés
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(12-4-2-8-18-11-12)19-13-5-1-6-14(10-13)20-17(22)15-7-3-9-23-15/h1-11H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEPVDBRADWUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)

![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)




![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)